2-methylazocane hydrochloride
CAS No.: 121599-73-3
Cat. No.: VC7419707
Molecular Formula: C8H18ClN
Molecular Weight: 163.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121599-73-3 |
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Molecular Formula | C8H18ClN |
Molecular Weight | 163.69 |
IUPAC Name | 2-methylazocane;hydrochloride |
Standard InChI | InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H |
Standard InChI Key | BUMCZTLYPZJDEE-UHFFFAOYSA-N |
SMILES | CC1CCCCCCN1.Cl |
Introduction
Chemical Identity and Structural Considerations
Nomenclature and Molecular Structure
The term "2-methylazocane hydrochloride" refers to a protonated azocane derivative (C₈H₁₈ClN) with the following features:
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Azocane backbone: An eight-membered saturated ring containing one nitrogen atom.
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Methyl substituent: Located at the 2-position relative to the nitrogen.
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Hydrochloride salt: Formed via acid-base reaction between the amine and hydrochloric acid.
Notably, the distinction between azocane (8-membered) and azepane (7-membered) is critical. Public databases such as PubChem ( ) document 2-methylazepane hydrochloride (C₇H₁₆ClN), but no entries explicitly describe the eight-membered analog. This discrepancy suggests either a nomenclature error in the query or the compound’s rarity in published research.
Table 1: Structural Comparison of Azepane and Azocane Derivatives
Physicochemical Properties (Inferred from Analogous Compounds)
Solubility and Stability
Data for 2-methylazepane hydrochloride ( ) suggest:
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Solubility: High solubility in polar solvents (water, methanol) due to ionic character.
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Stability: Hygroscopic solid requiring storage at <15°C to prevent decomposition .
For 2-methylazocane hydrochloride, solubility may decrease slightly due to the larger hydrophobic ring, though the hydrochloride salt would still enhance aqueous compatibility.
Spectroscopic Characteristics
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NMR: The parent azepane derivative exhibits distinct proton environments for the methyl group (δ ~1.2 ppm) and ring protons (δ ~2.5–3.0 ppm) . An eight-membered ring would likely show upfield shifts for equatorial protons due to reduced ring strain.
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IR: Strong N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1100–1250 cm⁻¹) are expected.
Precaution | Implementation Example |
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Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
Ventilation | Fume hood with ≥100 ft/min face velocity |
First Aid | Flush eyes/skin with water for 15 minutes |
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Routes: Can ring-expansion reactions or template-assisted cyclizations yield 2-methylazocane hydrochloride efficiently?
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Thermodynamic Stability: How does ring size affect the compound’s resistance to hydrolysis or oxidation?
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Biological Screening: Are azocane derivatives viable candidates for drug discovery pipelines?
Methodological Recommendations
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Computational Modeling: DFT studies to compare azepane/azocane conformation dynamics.
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High-Throughput Screening: Evaluate bioactivity against microbial or cancer cell lines.
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